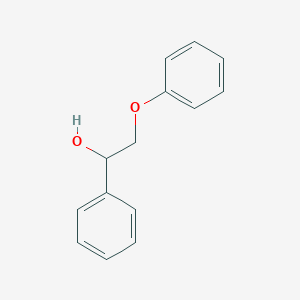

2-Phenoxy-1-phenylethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenoxy-1-phenylethanol is a chemical compound with the molecular formula C14H14O2 . It has an average mass of 214.260 Da and a monoisotopic mass of 214.099380 Da . It is slightly aromatic and combustible, with a spontaneous ignition point of 436°C .

Synthesis Analysis

The synthesis of this compound involves a two-step process. The first step involves the synthesis of 2-Phenoxy-1-phenylethanone precursor. This is achieved by dissolving 2-bromoacetophenone and phenol in acetone, to which K2CO3 is added .Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . It has one defined stereocentre .Chemical Reactions Analysis

During the VO (acac)2-catalyzed oxidation of lignin model compound this compound, benzaldehyde was unexpectedly observed as a product . In another study, the oxidation of this compound was performed with vanadium complexes, which showed that the catalytic activity could be increased by the addition of bulky, alkyl substituents at the phenolate ring .Physical and Chemical Properties Analysis

This compound is a slightly yellow oil which is soluble in acetone, alcohol, ether and chloroform, and slightly soluble in water . It has a faint aromatic odor at room temperature and a low water solubility and evaporation rate .Scientific Research Applications

Vibrational Spectra and Structural Stability

- Study Insight: The study by Badawi (2011) investigated the structural stability and vibrational spectra of 2-phenylethanol and 2-phenoxyethanol. It was found that these compounds predominantly exist in non-planar gauche conformations, with stability influenced by dipolar interactions and steric effects (Badawi, 2011).

Microbial Synthesis of Phenylethanoids

- Study Insight: Research by Kim et al. (2018) highlighted the microbial synthesis of phenylethanoids, including 2-phenylethanol, through metabolic engineering. These compounds exhibit antibacterial, anticancer, anti-inflammatory, and neuroprotective activities (Kim, Song, Jeon, & Ahn, 2018).

Biotechnological Production

- Study Insight: The biotechnological production of 2-phenylethanol, an aromatic alcohol with rose-like fragrance, was reviewed by Hua and Xu (2011). They focused on production methods, including microbial processes and biotransformation techniques (Hua & Xu, 2011).

Biotransformation to High-Value Products

- Study Insight: Glab et al. (2016) conducted research on the biotransformation of 2-phenylethanol to high-value products like tyrosol and hydroxytyrosol. They explored cyanobacteria as biocatalysts for this process (Glab, Szmigiel-Merena, Brzezińska-Rodak, & Żymańczyk-Duda, 2016).

Photocatalytic Treatment in Wastewater

- Study Insight: The study by Natarajan et al. (2013) focused on the identification and photocatalytic degradation of organic compounds, including 2-phenylethanol, in leather industry wastewater (Natarajan, Natarajan, Bajaj, & Tayade, 2013).

Antimycobacterial Compound Effects

- Study Insight: A study by Coutinho et al. (2012) examined the effects of the antimycobacterial compound 2-phenoxy-1-phenylethanone on rat hepatocytes and its metabolites. This research contributes to understanding the compound's impact on liver cells (Coutinho, de Moraes, Barata, & de Souza, 2012).

Lignin Valorization

- Study Insight: Lu et al. (2016) explored the β-O-4 bond cleavage mechanism in lignin model compounds over Pd catalysts, focusing on the compound 2-phenoxy-1-phenylethanol. This research is key to effective valorization of lignin (Lu, Wang, Zhang, Heyden, & Wang, 2016).

Conformational Studies

- Study Insight: The research by Mons et al. (1999) investigated the conformations of 2-phenylethanol and its hydrated complexes, providing insights into molecular structures and interactions (Mons, Robertson, Snoek, & Simons, 1999).

Mechanism of Action

Target of Action

The primary target of 2-Phenoxy-1-phenylethanol is the β-O-4 ether bond in lignin . Lignin is a complex organic polymer that forms key structural materials in the support tissues of vascular plants and some algae. The β-O-4 ether bond is the most abundant linkage within lignin .

Mode of Action

This compound interacts with its target through a process known as hydrogenolysis . This process involves the cleavage of the β-O-4 ether bond under certain reaction conditions . The cleavage of this bond is crucial in the depolymerization of lignin, which is a key step in the conversion of lignin into valuable phenolic compounds .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the hydrogenolysis of lignin . This process leads to the production of monophenols, which are valuable compounds in various industries . The hydrogenolysis of lignin is an efficient method for the production of carbon-neutral sustainable fuels and platform chemicals .

Pharmacokinetics

It is known that the compound has a molecular weight of 21426 and a boiling point of 3719±300°C These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability

Result of Action

The result of the action of this compound is the cleavage of the β-O-4 ether bond in lignin, leading to the production of monophenols . This process is crucial in the depolymerization of lignin and the production of valuable phenolic compounds .

Safety and Hazards

2-Phenoxy-1-phenylethanol may be harmful if inhaled, swallowed, or absorbed through the skin . It can cause respiratory tract irritation, skin irritation, and serious eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

The role of 2-Phenoxy-1-phenylethanol in biochemical reactions is primarily associated with the cleavage of the β-O-4 linkage in lignin . This process involves the interaction of this compound with various enzymes and proteins. For instance, it has been shown to interact with iridium and cobalt pincer complexes in the catalytic cleavage of the β-O-4 linkage .

Cellular Effects

In terms of cellular effects, this compound has been found to exhibit very weak cytotoxicity in mammalian cells . It does not induce the formation of reduced glutathione (GSH) and lipid peroxidation in rat hepatocytes . This suggests that this compound and its metabolites maintain a balance between the production of pro-oxidant agents and their respective antioxidant systems .

Molecular Mechanism

The molecular mechanism of this compound involves its oxidative and selective cleavage to produce phenol and benzoate . This process differs from the mechanism involved in reductive β-etherase, which has been well studied .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving the hydrogenolysis of this compound, full conversion was achieved after 2 hours at a temperature of 60°C .

Metabolic Pathways

The metabolic pathways involving this compound are primarily associated with the cleavage of the β-O-4 linkage in lignin

Properties

IUPAC Name |

2-phenoxy-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBICRJXEDSPTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2872992.png)

![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2873002.png)

![2-[4-(Oxan-4-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2873006.png)

![methyl 3-carbamoyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2873008.png)

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2873010.png)

![N~3~-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1-naphthylcarbonyl)piperazino]nicotinamide](/img/structure/B2873011.png)